

The Pharmacokinetics and Pharmacodynamics of Osimertinib: A Technical Guide

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Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is highly selective for both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[\[1\]](#)[\[2\]](#) This document provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of osimertinib, intended to serve as a technical resource for professionals in the field of drug development and oncology research.

Pharmacokinetics

Osimertinib exhibits predictable pharmacokinetic properties in both preclinical models and human subjects. Its absorption, distribution, metabolism, and excretion have been well-characterized, contributing to its successful clinical development.

Absorption and Distribution

Following oral administration, osimertinib is slowly absorbed, with a median time to maximum plasma concentration (T_{max}) of approximately 6 hours in cancer patients.[\[3\]](#) The absolute oral bioavailability of osimertinib has been determined to be 69.8%.[\[4\]](#) Once daily administration of osimertinib leads to an approximate threefold accumulation, with steady-state exposures achieved after 15 days of dosing.[\[2\]](#)[\[5\]](#)

Osimertinib has a large volume of distribution, indicative of extensive tissue penetration.[6][7] Notably, it demonstrates significantly greater penetration of the blood-brain barrier compared to earlier generation EGFR-TKIs like gefitinib and afatinib, which is a critical attribute for treating central nervous system (CNS) metastases.[1][8] Preclinical studies in cynomolgus monkeys using positron emission tomography (PET) have confirmed the notable brain exposure of [11C]osimertinib.[8]

Metabolism and Excretion

The primary metabolic pathways for osimertinib are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[3][5] Two pharmacologically active metabolites, AZ5104 and AZ7550, have been identified in plasma, each circulating at approximately 10% of the exposure of the parent compound at steady state. [3][6] While AZ7550 has a similar potency and selectivity profile to osimertinib, AZ5104 is more potent against both mutant and wild-type EGFR.[5]

Elimination of osimertinib and its metabolites occurs through both hepatic and renal routes, with approximately 68% of the dose excreted in feces and 14% in urine.[5] The population-estimated mean half-life of osimertinib at steady state is approximately 48 hours.[2][6]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of osimertinib in various species.

Table 1: Human Pharmacokinetic Parameters of Osimertinib (80 mg Once Daily)

Parameter	Value	Reference
Tmax (median)	6 hours	[3]
Absolute Bioavailability	69.8%	[4]
Apparent Clearance (CL/F)	14.2 L/h	[6]
Apparent Volume of Distribution (Vd/F)	986 L	[6]
Terminal Half-life (t _{1/2})	48 hours	[6]
AUC _{ss}	11,258 nmol·h/L	[6]
C _{max,ss}	501 nmol/L	[6]
C _{min,ss}	417 nmol/L	[6]

Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice

Dose	C _{max} (ng/mL)	AUC _{0-24h} (ng·h/mL)	Brain-to-Plasma Ratio	Reference
5 mg/kg	235	2840	2.5	[1]
25 mg/kg	1410	19100	1.8	[1]

Pharmacodynamics

The pharmacodynamic activity of osimertinib is intrinsically linked to its mechanism of action as a potent and selective inhibitor of mutant EGFR.

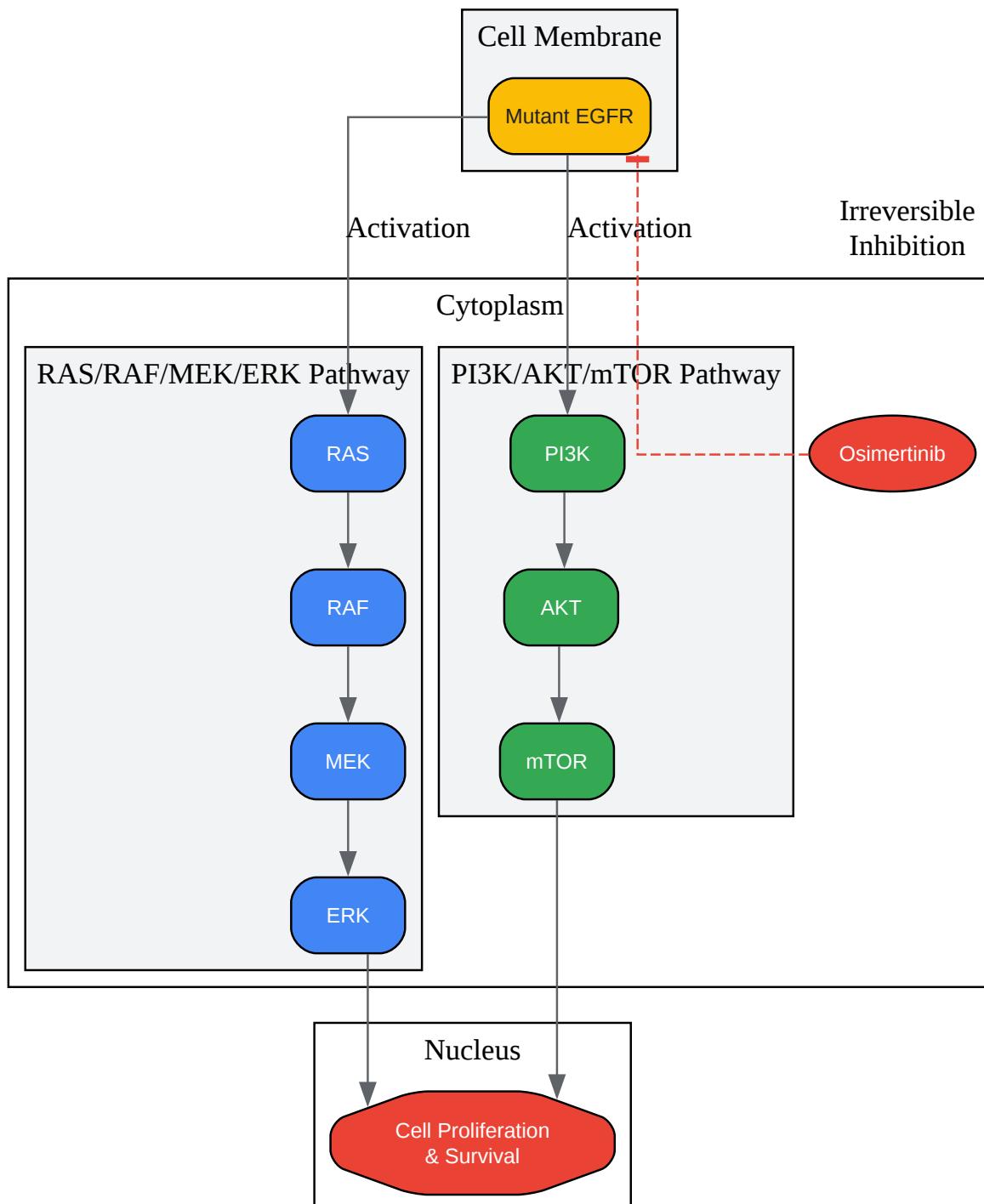
Mechanism of Action

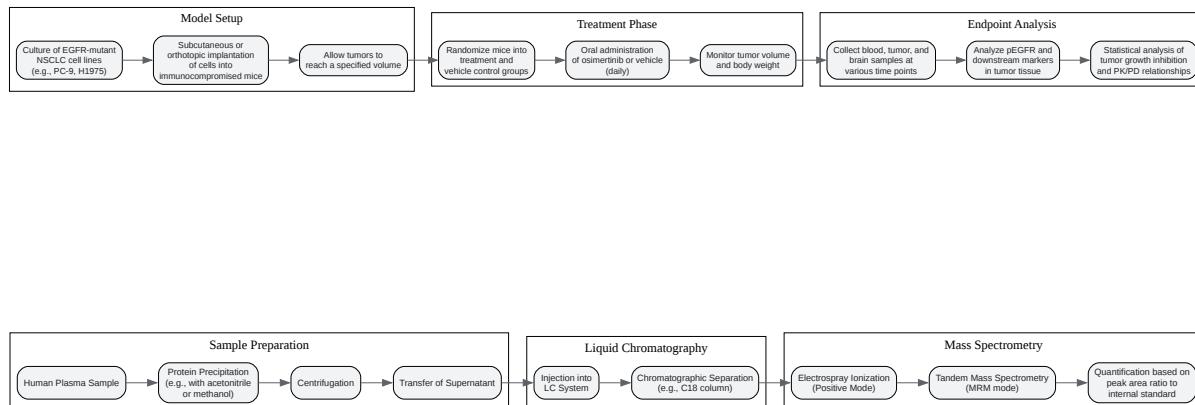
Osimertinib is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][4] This covalent bond formation leads to sustained inhibition of EGFR-mediated signaling.[9] A key advantage of osimertinib is its approximately 200-fold greater potency against EGFR with the L858R/T790M mutation

compared to wild-type EGFR, which translates to a wider therapeutic window and a more favorable safety profile.[4]

Signaling Pathway Inhibition

By inhibiting the kinase activity of mutant EGFR, osimertinib effectively blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[9][10] These include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][10] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.





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